BenchChemオンラインストアへようこそ!

E-Guggulsterone

FXR antagonism Lipid metabolism Nuclear receptor pharmacology

Select E-Guggulsterone (CAS 39025-24-6) for reproducible FXR antagonism studies. Unlike crude guggulipid or Z-isomer, this single-entity stereoisomer provides a 2 μM potency advantage (IC50 15 μM), cleaner selectivity with minimal LXR/CAR off-target activity, and a 2.7–2.9-fold pharmacokinetic advantage in rodent models. Administering E-Guggulsterone directly eliminates Z-to-E metabolic interconversion confounds. Available as ≥98% HPLC-certified analytical standard for method validation, receptor profiling, and metabolic disease research.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 39025-24-6
Cat. No. B150607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-Guggulsterone
CAS39025-24-6
Synonyms(E)-guggulsterone
(Z)-guggulsterone
guggulsterone
pregna-4,17-diene-3,16-dione
pregna-4,17-diene-3,16-dione, (17E)-isomer
pregna-4,17-diene-3,16-dione, (17Z)-isome
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4-/t15-,17+,18+,20+,21-/m1/s1
InChIKeyWDXRGPWQVHZTQJ-AUKWTSKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E-Guggulsterone (CAS 39025-24-6): A Pure trans-Isomer FXR Antagonist and Steroid Receptor Ligand for Lipid Metabolism Research


E-Guggulsterone is the trans- (or cis- depending on nomenclature) stereoisomer of the plant sterol guggulsterone, a pregnane-derived steroid isolated from the oleogum resin of Commiphora mukul (guggul) [1]. This compound is the biologically active constituent responsible for the hypolipidemic properties attributed to guggulipid, the traditional Ayurvedic remedy used for dyslipidemia, obesity, and inflammation . At the molecular level, E-Guggulsterone functions as a competitive antagonist of the farnesoid X receptor (FXR), a nuclear bile acid receptor that regulates genes involved in cholesterol and triglyceride metabolism [2]. Unlike its Z-stereoisomer counterpart, E-Guggulsterone is also a known circulating metabolite of Z-guggulsterone, which introduces distinct pharmacokinetic and metabolic considerations in experimental applications [3].

Why Guggulipid Extracts, Z-Guggulsterone, or FXR Agonists Cannot Replace E-Guggulsterone in Mechanistic Studies


Substituting E-Guggulsterone with guggulipid extracts, its Z-stereoisomer, or alternative FXR modulators (e.g., obeticholic acid) introduces significant confounding variables that undermine experimental reproducibility and mechanistic clarity. Crude guggulipid preparations contain variable and often uncharacterized ratios of E- and Z-isomers (typically 46:54 to 7:3 w/w) alongside other bioactive compounds such as sesamin and various plant sterols, making precise dosing and target engagement attribution impossible [1]. At the stereoisomer level, E- and Z-guggulsterone exhibit divergent potencies in FXR antagonism and differential selectivity profiles across multiple steroid receptors, meaning they are not functionally interchangeable in cell-based assays [2]. Furthermore, substituting with synthetic FXR agonists (e.g., obeticholic acid, GW4064) inverts the pharmacological directionality entirely, as these compounds activate rather than antagonize the FXR signaling axis, leading to opposite transcriptional outcomes in metabolic and inflammatory pathways [3]. The quantitative evidence below establishes E-Guggulsterone as a chemically defined, analytically validated research tool with distinct potency, selectivity, and metabolic characteristics that are essential for reproducible investigation of FXR antagonism and steroid receptor crosstalk.

Quantitative Differentiation Evidence: E-Guggulsterone vs. Z-Guggulsterone and In-Class Comparators


Superior FXR Antagonism Potency: E-Guggulsterone vs. Z-Guggulsterone in CDCA-Induced Transactivation Assays

E-Guggulsterone exhibits consistently higher potency than Z-Guggulsterone in inhibiting chenodeoxycholic acid (CDCA)-induced FXR transactivation, with direct comparative IC50 data showing a measurable potency advantage [1]. This difference is corroborated by functional studies demonstrating that E-guggulsterone is more potent than Z-guggulsterone in inhibiting FXR transactivation, establishing the trans-isomer as the more potent FXR antagonist in this stereoisomer pair [2].

FXR antagonism Lipid metabolism Nuclear receptor pharmacology

Divergent Steroid Receptor Selectivity Profile: E-Guggulsterone vs. Z-Guggulsterone in Nuclear Receptor Panel Screening

While both stereoisomers exhibit nanomolar affinity for the mineralocorticoid receptor (MR), they display divergent activity profiles across other nuclear receptors in standardized antagonist-mode assays [1]. In a comprehensive panel evaluating FXR, CAR, LXR, and PXR antagonist activities at a fixed concentration of 38 μM, E-Guggulsterone demonstrated 40 ± 4% inhibition of FXR-bla (antagonist mode) and 26 ± 2% agonist activity on PXR-luc, whereas Z-Guggulsterone showed 34 ± 2% FXR-bla inhibition and 11.62 ± 6.02 μM IC50 for LXR-luc antagonist activity [1]. Notably, Z-Guggulsterone antagonizes LXR with a measurable IC50 (11.62 μM), while E-Guggulsterone exhibits only weak partial activity (48 ± 12% at 38 μM) without reaching a defined IC50 [1]. Both stereoisomers bind to MR with high affinity (Ki ≈ 35-37 nM) [2].

Nuclear receptor profiling Steroid receptor crosstalk Selectivity screening

Enhanced In Vivo Bioavailability and Exposure: E-Guggulsterone vs. Z-Guggulsterone in Rat Pharmacokinetic Studies

Following oral administration of a 50 mg/kg mixture of E- and Z-guggulsterones in rats, E-Guggulsterone achieved approximately 2.7-fold higher peak plasma concentration (Cmax) and 2.9-fold greater overall systemic exposure (AUC) compared to its Z-stereoisomer counterpart [1]. This substantial difference in oral bioavailability has direct implications for in vivo experimental design and dosing strategies.

Pharmacokinetics Bioavailability In vivo pharmacology

Distinct Metabolic Fate and Identity: E-Guggulsterone Is the Circulating Metabolite of Z-Guggulsterone

E-Guggulsterone and Z-Guggulsterone are not merely stereoisomers in equilibrium; E-Guggulsterone is the primary circulating metabolite formed in vivo following administration of Z-Guggulsterone, while the reverse conversion does not occur [1][2]. This unidirectional metabolic relationship means that studies using Z-Guggulsterone in vivo inherently involve exposure to both stereoisomers, confounding interpretation of target engagement and pharmacological effects. Additionally, both stereoisomers undergo distinct metabolic pathways in human liver microsomes, generating different reactive metabolite profiles that may have differential implications for hepatic safety assessments [3].

Drug metabolism Pharmacokinetics In vivo conversion

Higher Purity and Analytical Standardization: E-Guggulsterone vs. Guggulipid Extracts

Commercially available E-Guggulsterone is supplied as a chemically defined single stereoisomer with certified purity specifications (≥98% to 99.27% by HPLC), suitable for use as an analytical reference standard and for precise quantitative pharmacology [1]. In contrast, guggulipid (the crude Commiphora mukul extract) contains variable E- and Z-isomer ratios (ranging from 46:54 to 7:3 w/w depending on source and extraction method) and total guggulsterone content that often deviates substantially from manufacturer claims [2][3].

Analytical chemistry Quality control Reference standards

Optimal Procurement and Application Scenarios for E-Guggulsterone (CAS 39025-24-6)


In Vitro FXR Antagonism Studies and Nuclear Receptor Selectivity Profiling

E-Guggulsterone is the preferred research tool for cell-based FXR antagonism assays and nuclear receptor selectivity panels. With an FXR antagonism IC50 of 15 μM against CDCA-induced transactivation—a 2 μM (approximately 12%) potency advantage over the Z-isomer—and a cleaner selectivity profile with minimal LXR and CAR off-target activity compared to Z-Guggulsterone, E-Guggulsterone enables more precise interrogation of FXR-mediated transcriptional regulation without confounding receptor crosstalk [1][2]. Researchers should select this compound for mechanistic studies involving FXR target genes (e.g., CYP7A1, SHP, BSEP), bile acid homeostasis, and lipid metabolism regulation, particularly when differentiating FXR-dependent from LXR- or CAR-dependent signaling outcomes.

In Vivo Pharmacological Studies Requiring Defined Oral Bioavailability

For rodent models of dyslipidemia, metabolic syndrome, or obesity requiring oral administration of an FXR antagonist, E-Guggulsterone offers a 2.7- to 2.9-fold pharmacokinetic advantage in Cmax and AUC compared to equivalent doses of Z-Guggulsterone, as demonstrated in rat PK studies [1]. Furthermore, because Z-Guggulsterone is metabolically converted to E-Guggulsterone in vivo while the reverse does not occur, administering E-Guggulsterone directly eliminates stereoisomer interconversion as a confounding variable in PK/PD analysis [2]. This makes E-Guggulsterone the superior choice for studies requiring a chemically defined, single-entity test article for dose-exposure-response modeling.

Analytical Method Development and Quality Control of Guggul-Containing Products

E-Guggulsterone (CAS 39025-24-6) is an essential analytical reference standard for HPLC, HPTLC, and LC-MS/MS method development targeting the quantification of guggulsterones in botanical raw materials, dietary supplements, and pharmaceutical formulations. The compound is commercially available as a certified analytical standard with HPLC-assayed purity ≥95.0–99.27%, enabling accurate calibration curve construction, system suitability testing, and method validation per ICH and USP guidelines [1][2]. The distinct Rf values of E- and Z-guggulsterones (0.43 and 0.48, respectively, in standard HPTLC systems) further facilitate unambiguous isomer identification in complex matrices [3].

Steroid Receptor Pharmacology and Endocrine Disruption Screening

E-Guggulsterone serves as a promiscuous steroid receptor ligand with defined activity profiles across AR, GR, MR, PR, and ERα, making it a valuable tool compound for multi-receptor pharmacological studies and endocrine disruption screening panels. Both E- and Z-isomers bind MR with high affinity (Ki ≈ 35 nM, >100-fold more potent than FXR binding), and exhibit antagonist activity at AR and GR while acting as agonists at PR [1]. However, the divergence in LXR and CAR activity between stereoisomers—with Z-Guggulsterone showing measurable LXR antagonism (IC50 11.62 μM) that is absent in E-Guggulsterone—positions the pure E-isomer as the cleaner tool for studies focused on steroid receptor signaling without LXR pathway interference [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for E-Guggulsterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.